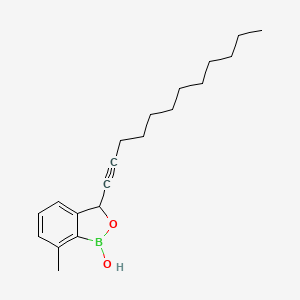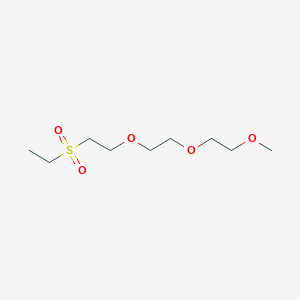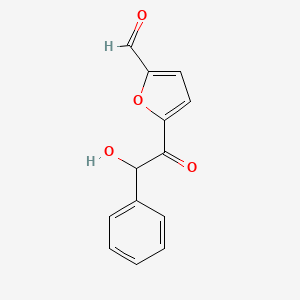![molecular formula C23H20O2 B14202887 Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate CAS No. 833485-29-3](/img/structure/B14202887.png)
Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a phenyl ring through an ethenyl linkage, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Ethenyl Linkage Formation: The biphenyl group is then subjected to a Heck reaction with a halogenated phenyl derivative to form the ethenyl linkage.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-([1,1’-biphenyl]-4-yl)acetate: Similar structure but with a different position of the biphenyl group.
4-Methylbiphenyl: Lacks the ester functional group.
4-Methyldiphenyl: Similar to 4-Methylbiphenyl but with different substituents.
Uniqueness
Methyl {4-[2-([1,1’-biphenyl]-2-yl)ethenyl]phenyl}acetate is unique due to its combination of a biphenyl group, an ethenyl linkage, and a methyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
833485-29-3 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[2-(2-phenylphenyl)ethenyl]phenyl]acetate |
InChI |
InChI=1S/C23H20O2/c1-25-23(24)17-19-13-11-18(12-14-19)15-16-21-9-5-6-10-22(21)20-7-3-2-4-8-20/h2-16H,17H2,1H3 |
Clave InChI |
JYDXZQKDXFWSCM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
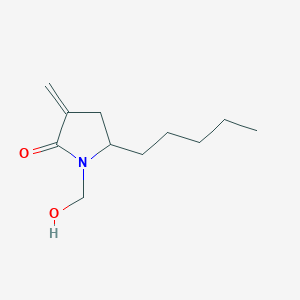
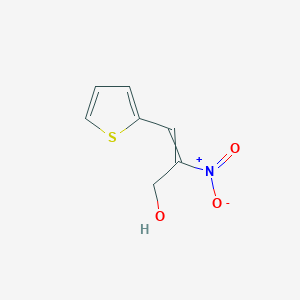
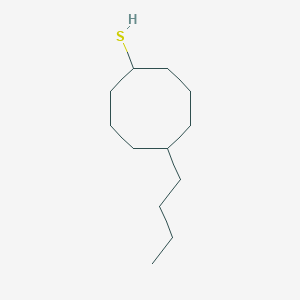
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
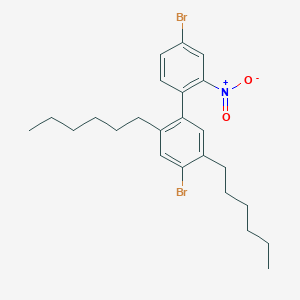
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
phosphane}](/img/structure/B14202873.png)
